molecular formula C17H21NOS B12759219 2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole CAS No. 84125-35-9

2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole

Cat. No.: B12759219
CAS No.: 84125-35-9
M. Wt: 287.4 g/mol
InChI Key: YHRWMLAOIDLCPQ-UHFFFAOYSA-N
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Description

2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole is a complex organic compound that features a tetrahydropyran ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole typically involves the condensation of 2-isopropyl-4-(3-methylbutyl)tetrahydropyran-4-yl]ethylamine with aromatic aldehydes, followed by reduction . The reaction conditions often include the use of acetyl chloride, succinic anhydride, and phthalic anhydride to produce the corresponding acetamides, succinimide, and phthalimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetyl chloride, succinic anhydride, and phthalic anhydride . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include acetamides, succinimide, and phthalimide .

Scientific Research Applications

2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It may be explored for its potential therapeutic properties.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

84125-35-9

Molecular Formula

C17H21NOS

Molecular Weight

287.4 g/mol

IUPAC Name

4-phenyl-2-(2-propan-2-yloxan-4-yl)-1,3-thiazole

InChI

InChI=1S/C17H21NOS/c1-12(2)16-10-14(8-9-19-16)17-18-15(11-20-17)13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3

InChI Key

YHRWMLAOIDLCPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCO1)C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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